
1-(1,3-二氧杂环-2-基)-戊烷-2-酮
描述
1-(1,3-Dioxolan-2-yl)-pentan-2-one is a type of organic compound that contains a 1,3-dioxolane ring . Dioxolanes are a group of organic compounds that can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Chemical Reactions Analysis
The chemical reactions involving 1,3-dioxolane derivatives have been studied. For example, the reaction of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .科学研究应用
1. Synthesis of Azoxybenzenes
- Application Summary: Azoxybenzenes are widely used as liquid crystals, natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators), ligands for preparing coordination polymers, and polyvinyl chloride stabilizers . The reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .
- Methods of Application: A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant .
- Results or Outcomes: The study developed a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide .
2. Stereoselective Formation of Substituted 1,3-Dioxolanes
- Application Summary: Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid and silyl enol ether .
- Methods of Application: The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
- Results or Outcomes: The study achieved the stereoselective formation of substituted 1,3-dioxolanes .
3. Synthesis of Novel Triazole Compounds
- Application Summary: Thirteen new triazoles containing 1,3-dioxolane rings were synthesized .
- Methods of Application: The identities of these compounds were confirmed by means of IR, NMR, MS, elemental analysis and X-ray crystallography .
- Results or Outcomes: Preliminary biological tests show that all of these compounds possess some fungicidal and plant growth regulant activities .
4. Protection of Carbonyl Compounds
- Application Summary: 1,3-Dioxolanes can be used as protective groups for carbonyl compounds in organic synthesis .
- Methods of Application: A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
- Results or Outcomes: The study demonstrated the use of 1,3-dioxolanes as protective groups for carbonyl compounds .
5. Synthesis of Azoxybenzenes
- Application Summary: A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant .
- Methods of Application: The study involved the reduction of 2- (4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in an alkaline medium .
- Results or Outcomes: The study developed a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide .
6. Solvent Applications
- Application Summary: 1,3-Dioxolane is used as a solvent in various industrial applications .
- Methods of Application: As a solvent, 1,3-dioxolane is used in a variety of chemical reactions and processes .
- Results or Outcomes: The use of 1,3-dioxolane as a solvent has been found to be effective in various industrial applications .
7. Protection of Carbonyl Compounds
- Application Summary: 1,3-Dioxolanes can be used as protective groups for carbonyl compounds in organic synthesis .
- Methods of Application: A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
- Results or Outcomes: The study demonstrated the use of 1,3-dioxolanes as protective groups for carbonyl compounds .
8. Synthesis of Azoxybenzenes
- Application Summary: A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant .
- Methods of Application: The study involved the reduction of 2- (4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in an alkaline medium .
- Results or Outcomes: The study developed a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide .
9. Solvent Applications
- Application Summary: 1,3-Dioxolane is used as a solvent in various industrial applications .
- Methods of Application: As a solvent, 1,3-dioxolane is used in a variety of chemical reactions and processes .
- Results or Outcomes: The use of 1,3-dioxolane as a solvent has been found to be effective in various industrial applications .
10. Wittig Reactions
- Application Summary: (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide is used in Wittig reactions .
- Methods of Application: This compound is used as a reagent in the synthesis of various organic compounds through Wittig reactions .
- Results or Outcomes: The use of (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide in Wittig reactions has been found to be effective .
属性
IUPAC Name |
1-(1,3-dioxolan-2-yl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNCNQZFVUYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717603 | |
| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-pentan-2-one | |
CAS RN |
60643-06-3 | |
| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



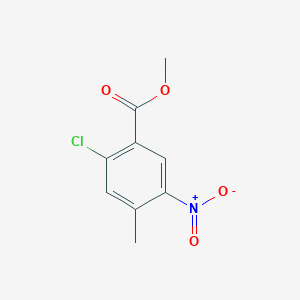
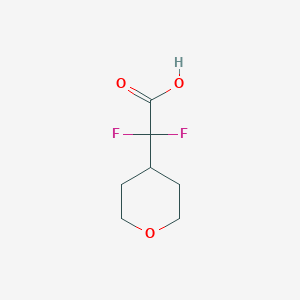
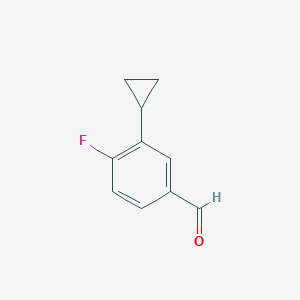
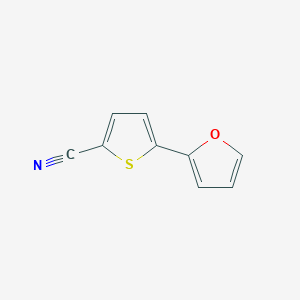
![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)
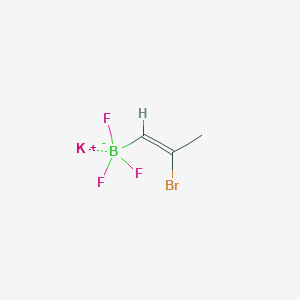
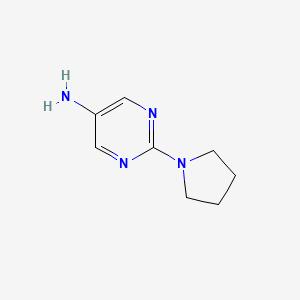
![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)
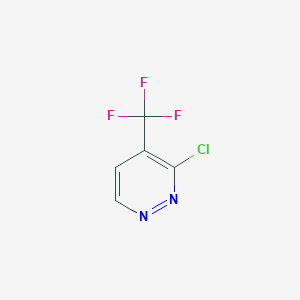
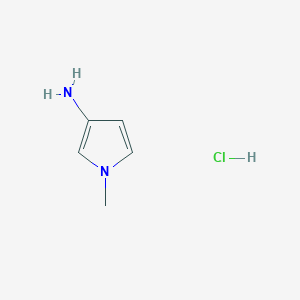
![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
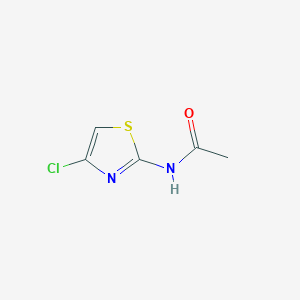
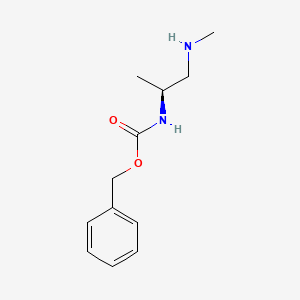
![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)